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molecular formula C7H10O2 B8537614 Methyl 2-cyclopropylacrylate

Methyl 2-cyclopropylacrylate

Cat. No. B8537614
M. Wt: 126.15 g/mol
InChI Key: XRGJLCRYJCFDQC-UHFFFAOYSA-N
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Patent
US05955627

Procedure details

To a solution of the mixture of methyl cyclopylacrylate and methyl 3-cyclopropyl-3-methoxypropionate (59.6 g, from Example 1, Example 2, Example 3 or Example 4) in methanol (120 ml) was added potassium carbonate (32.24 g) and stirred for 13 hours at room temperature. After addition of hexane, the upper hexane's layer was separated, filtered and concentrated. The residue was diluted with hexane, filtered, concentrated, and distill (50 mmHg, 101° C. to 102° C.) to give methyl cyclopropylacrylate (23.3 g, yield 62%).
Name
methyl 3-cyclopropyl-3-methoxypropionate
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
32.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(OC)C[C:6]([O:8][CH3:9])=[O:7])CC1.C(=O)([O-])[O-].[K+].[K+].C[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>CO>[CH:21]1([C:20](=[CH2:19])[C:6]([O:8][CH3:9])=[O:7])[CH2:22][CH2:23]1 |f:1.2.3|

Inputs

Step One
Name
methyl 3-cyclopropyl-3-methoxypropionate
Quantity
59.6 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)OC
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
32.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 13 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the upper hexane's layer was separated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with hexane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distill (50 mmHg, 101° C. to 102° C.)

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C1(CC1)C(C(=O)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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